N-cyclobutyl-3,4,5-trimethoxybenzamide
Description
N-Cyclobutyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a cyclobutyl group attached to the amide nitrogen of the 3,4,5-trimethoxybenzoyl scaffold. The 3,4,5-trimethoxybenzamide core is known to interact with diverse biological targets, with substituents on the amide nitrogen critically influencing potency and selectivity.
Properties
CAS No. |
85797-09-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-cyclobutyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19NO4/c1-17-11-7-9(8-12(18-2)13(11)19-3)14(16)15-10-5-4-6-10/h7-8,10H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
PFQJIJIFXUCIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of N-cyclobutyl-3,4,5-trimethoxybenzylamine.
Substitution: Formation of derivatives with substituted functional groups on the benzene ring.
Scientific Research Applications
N-cyclobutyl-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-cyclobutyl-3,4,5-trimethoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antiparasitic Activity
Several N-alkyl-3,4,5-trimethoxybenzamides have demonstrated activity against Trypanosoma cruzi. Key findings include:
| Compound | Substituent | IC₅₀ (Trypomastigotes) | Selectivity Index (SI) |
|---|---|---|---|
| N-Butyl (linear chain) | -CH₂CH₂CH₂CH₃ | 6.21 µM | 83.10 |
| N-Isobutyl (branched chain) | -CH(CH₂)₂ | 2.21 µM | 298.64 |
| N-Pyrrolidyl | Cyclic amine | 8.14 µM | Not reported |
| N-4-Hydroxybenzyl | -CH₂(C₆H₄OH) | 8.95 µM | Not reported |
- Branched alkyl chains (e.g., isobutyl) enhance trypanocidal activity compared to linear analogs (IC₅₀: 2.21 µM vs. 6.21 µM), likely due to improved hydrophobic interactions with parasitic targets.
- Cyclic amines (e.g., pyrrolidyl) and aromatic substituents (e.g., 4-hydroxybenzyl) show moderate activity, suggesting steric and electronic factors modulate binding.
Cycloalkyl Substituents and Anticancer Potential
N-Cyclohexyl-3,4,5-trimethoxybenzamide (Fig. 1) exhibits a chair conformation in its crystal structure and forms intermolecular N–H···O hydrogen bonds, which may stabilize its interaction with biological targets .
- Steric bulk : Cyclobutyl’s smaller ring size compared to cyclohexyl could enhance binding to compact active sites.
Aromatic and Hydrophilic Substituents
- N-(4-Hydroxyphenyl) derivatives (e.g., compound 10a ) inhibit AChE with IC₅₀ values of 4.0–16.5 µM. The 4-hydroxyphenyl group facilitates interactions with the enzyme’s peripheral anionic site (PAS) via hydrogen bonding and π-π stacking .
- N-Benzyl derivatives (e.g., CID 736962) exhibit distinct physicochemical properties (e.g., logP, hydrogen-bonding capacity) due to the aromatic benzyl group, which may favor blood-brain barrier penetration for CNS-targeted therapies .
Pharmacological Diversity
The 3,4,5-trimethoxybenzamide scaffold demonstrates versatility:
- Antiproliferative activity : The parent compound (3,4,5-trimethoxybenzamide) inhibits tubulin polymerization, a mechanism leveraged in cancer therapy .
- Anti-emetic applications: Trimethobenzamide derivatives (e.g., N-[4-(2-dimethylaminoethoxy)benzyl] analogs) are clinically used to treat nausea, highlighting the scaffold’s adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
